Epiguajadial B vs. Guajadial B: Divergent In Vivo Cardiomyocyte Protection
Epiguajadial B demonstrates in vivo cardioprotective effects in a rat model of ischemic heart failure (IHF) . In contrast, the structurally related analog Guajadial B is primarily characterized as a Topoisomerase I catalytic inhibitor with potent in vitro cytotoxicity against cancer cell lines (IC50 150 nM against A549) [1]. No Top1 inhibitory activity has been reported for Epiguajadial B. While direct quantitative comparison of potency within a single assay is not available, the distinct biological endpoints (in vivo attenuation of myocardial fibrosis and apoptosis for Epiguajadial B vs. in vitro Top1 inhibition for Guajadial B [1]) represent a fundamental divergence in mechanism and application. The data highlight that these compounds are not interchangeable; Epiguajadial B is the specific meroterpenoid of choice for studies targeting S100A1-mediated cardioprotection and fibrosis attenuation, whereas Guajadial B is selected for Top1 inhibition studies.
| Evidence Dimension | Primary biological target and functional outcome |
|---|---|
| Target Compound Data | In vivo inhibition of cardiomyocyte apoptosis and attenuation of myocardial fibrosis in IHF rat model; up-regulation of S100A1 expression |
| Comparator Or Baseline | Guajadial B: Topoisomerase I catalytic inhibitor; IC50 150 nM against A549 cells |
| Quantified Difference | Mechanistic divergence: in vivo cardioprotection vs. in vitro Top1 inhibition |
| Conditions | Target: IHF rat model; Comparator: A549 human lung cancer cell line |
Why This Matters
For investigators studying ischemic heart failure or myocardial fibrosis, Epiguajadial B is the only compound in this class with documented in vivo efficacy and a defined S100A1-mediated mechanism, preventing the procurement of an analog that would be inactive in the intended model.
- [1] Qin XJ, et al. Meroterpenoids with Antitumor Activities from Guava (Psidium guajava). J Agric Food Chem. 2017. View Source
